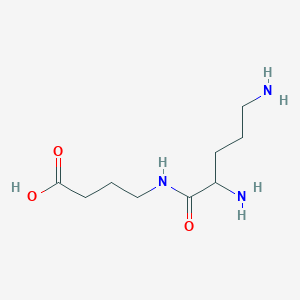
4-(Ornithylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ornithylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an amino group attached to the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ornithylamino)butanoic acid can be achieved through several methods. One common approach involves the reaction of ornithine with butanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ornithylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.
Scientific Research Applications
4-(Ornithylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Ornithylamino)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, affecting cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Butanoic Acid: A simple carboxylic acid with similar structural features but lacking the amino group.
Ornithine: An amino acid that shares the ornithyl group with 4-(Ornithylamino)butanoic acid.
Uniqueness
This compound is unique due to the presence of both the amino and carboxylic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
94596-60-8 |
|---|---|
Molecular Formula |
C9H19N3O3 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(2,5-diaminopentanoylamino)butanoic acid |
InChI |
InChI=1S/C9H19N3O3/c10-5-1-3-7(11)9(15)12-6-2-4-8(13)14/h7H,1-6,10-11H2,(H,12,15)(H,13,14) |
InChI Key |
JIZSOEOHUREISK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)NCCCC(=O)O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
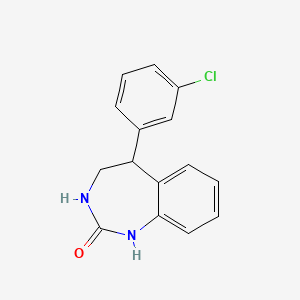
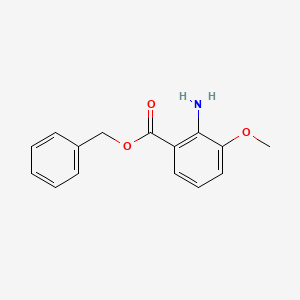
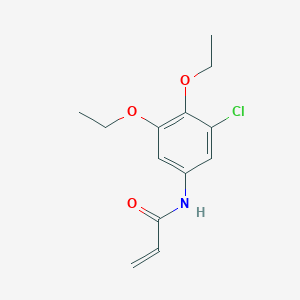
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
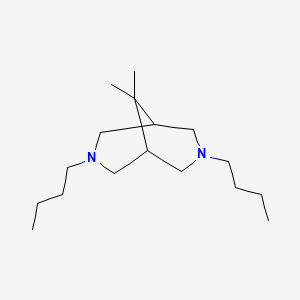

![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)

![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
